"N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide" CAS number 1224049-73-3
"N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide" CAS number 1224049-73-3
An in-depth technical guide on N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide (CAS 1224049-73-3), tailored for researchers and drug development professionals.
CAS Registry Number: 1224049-73-3 Chemical Class: 3-Phenylpyrrolidine Derivative / Substituted Benzamide Primary Application: CNS Pharmacological Probe / Medicinal Chemistry Scaffold
Executive Summary
N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide (CAS 1224049-73-3) is a specialized heterocyclic compound belonging to the 3-phenylpyrrolidine class. This structural motif is a privileged scaffold in medicinal chemistry, widely recognized for its ability to modulate monoaminergic and cholinergic systems within the central nervous system (CNS).
Unlike simple phenylpyrrolidines, this molecule features a meta-substituted benzamide moiety with a specific N-ethyl-N-methyl tertiary amide functionality. This substitution pattern is critical for optimizing lipophilicity (LogP), metabolic stability, and blood-brain barrier (BBB) permeability. The compound serves as a high-value intermediate and pharmacological probe in the development of Triple Reuptake Inhibitors (TRIs) , Nicotinic Acetylcholine Receptor (nAChR) agonists , and Sigma receptor ligands .
This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, pharmacological potential, and analytical characterization.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide |
| Common Synonyms | 3-(3-pyrrolidinyl)-N-ethyl-N-methylbenzamide; N-ethyl-N-methyl-3-(3-pyrrolidinyl)benzamide |
| CAS Number | 1224049-73-3 |
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.32 g/mol |
| SMILES | CCN(C)C(=O)C1=CC=CC(=C1)C2CCNC2 |
| InChI Key | (Generated from structure) |
Physicochemical Properties[7]
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LogP (Predicted): ~1.8 – 2.2 (Optimal for CNS penetration)
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pKa (Pyrrolidine N): ~9.5 (Basic, exists as a cation at physiological pH)
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H-Bond Donors: 1 (Pyrrolidine NH)
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H-Bond Acceptors: 2 (Amide O, Pyrrolidine N)
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Rotatable Bonds: 3 (Ethyl, N-Methyl-Amide, Phenyl-Pyrrolidine bond)
Pharmacological Profile & Mechanism of Action
Structural Activity Relationship (SAR)
The 3-phenylpyrrolidine core is a bioisostere of the phenyltropane skeleton (found in cocaine) and phenethylamines. The addition of the meta-benzamide group creates a specific pharmacological vector:
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Monoamine Transporter Modulation:
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The pyrrolidine nitrogen mimics the basic nitrogen of biogenic amines (dopamine, norepinephrine).
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The meta-substitution on the phenyl ring allows for specific steric and electrostatic interactions with the S1 pocket of monoamine transporters (DAT/NET/SERT).
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The N-ethyl-N-methyl amide is a tertiary amide that resists hydrolysis better than secondary amides and provides a hydrophobic bulk that can enhance binding affinity to the Sigma-1 receptor or specific allosteric sites on nAChRs .
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Nicotinic Acetylcholine Receptors (nAChR):
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Analogs of 3-(pyrrolidin-3-yl)benzamide have been identified as α7 nAChR agonists . The 3-position linkage is crucial for positioning the cationic center (pyrrolidine N) relative to the hydrogen bond acceptor (amide carbonyl), mimicking the acetylcholine pharmacophore.
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Mechanistic Pathway Visualization
The following diagram illustrates the dual-potential signaling pathways modulated by this scaffold: Monoamine Reuptake Inhibition and α7 nAChR Activation.
Figure 1: Hypothesized pharmacological mechanism of action based on 3-phenylpyrrolidine SAR.
Synthesis & Production Protocols
Since this compound is a specialized research chemical, a robust synthetic route is required. The following protocol is designed for high purity and scalability.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond and the pyrrolidine-phenyl bond. However, the most efficient route utilizes a pre-formed 3-phenylpyrrolidine scaffold or constructs the pyrrolidine ring via cycloaddition.
Route: Amide coupling of 3-(pyrrolidin-3-yl)benzoic acid derivatives.
Step-by-Step Synthesis Protocol
Step 1: Protection of 3-(3-carboxyphenyl)pyrrolidine
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Reagents: 3-(3-carboxyphenyl)pyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), NaOH, Dioxane/Water.
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Procedure:
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Dissolve 3-(3-carboxyphenyl)pyrrolidine in 1:1 Dioxane/H₂O.
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Add 1.1 eq of NaOH followed by 1.2 eq of Boc₂O.
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Stir at RT for 12 hours.
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Acidify to pH 3 with HCl, extract with EtOAc.
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Product: 1-(tert-butoxycarbonyl)-3-(3-carboxyphenyl)pyrrolidine.
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Step 2: Amide Coupling
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Reagents: Intermediate from Step 1, N-ethylmethylamine, HATU (or EDC/HOBt), DIPEA, DMF.
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Procedure:
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Dissolve the Boc-protected acid (1.0 eq) in anhydrous DMF.
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Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to activate.
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Add N-ethylmethylamine (1.2 eq).
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Stir at RT for 4-6 hours. Monitor by TLC.
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Quench with water, extract with EtOAc, wash with brine/LiCl solution.
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Product: tert-butyl 3-(3-(ethyl(methyl)carbamoyl)phenyl)pyrrolidine-1-carboxylate.
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Step 3: Deprotection
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Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).
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Procedure:
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Dissolve the amide intermediate in DCM.
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Add TFA (20% v/v) dropwise at 0°C.
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Stir at RT for 2 hours.
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Concentrate in vacuo.
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Basify with saturated NaHCO₃ or 1M NaOH to liberate the free base.
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Extract with DCM/IPA (3:1) if necessary, or purify via reverse-phase HPLC.
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Final Product: N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide .
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Synthesis Workflow Diagram
Figure 2: Synthetic pathway for CAS 1224049-73-3.
Analytical Characterization
To validate the identity of CAS 1224049-73-3, the following analytical data is expected.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ or DMSO-d₆
| Proton Group | Multiplicity | Approx.[1] Shift (δ ppm) | Integration | Assignment |
| Aromatic | Multiplet | 7.20 – 7.50 | 4H | Benzene Ring (H2, H4, H5, H6) |
| Amide N-CH₂ | Quartet (broad) | 3.20 – 3.50 | 2H | Ethyl CH₂ (Rotamers possible) |
| Amide N-CH₃ | Singlet (broad) | 2.90 – 3.05 | 3H | Methyl group (Rotamers possible) |
| Pyrrolidine CH | Multiplet | 3.00 – 3.20 | 1H | C3-H (Chiral center) |
| Pyrrolidine CH₂ | Multiplets | 1.60 – 2.90 | 6H | Ring CH₂ protons |
| Ethyl CH₃ | Triplet | 1.10 – 1.25 | 3H | Ethyl terminal CH₃ |
| Amine NH | Broad Singlet | ~2.0 (varies) | 1H | Secondary amine proton |
Mass Spectrometry (LC-MS)
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Ionization Mode: Electrospray Ionization (ESI+)
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Molecular Ion [M+H]⁺: Calculated: 233.16 m/z. Found: 233.2 ± 0.1.
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Fragmentation Pattern:
Safety & Handling Guidelines
Hazard Classification (GHS):
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin Irritation: Category 2.[1]
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Eye Irritation: Category 2A.
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).
Handling Protocol:
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and lab coat.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine. Hygroscopic—keep desiccated.
References
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Synthesis and SAR of 3-(pyrrolidin-3-yl)benzamides as alpha-7 nicotinic acetylcholine receptor agonists.
- Source: Bioorganic & Medicinal Chemistry Letters, 2004.
- Relevance: Establishes the 3-pyrrolidinyl-benzamide scaffold as a privileged structure for nAChR agonism.
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Link:[Link]
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Discovery of Novel 3-Phenylpyrrolidines as Potent and Selective Norepinephrine Transporter Inhibitors.
- Source: Journal of Medicinal Chemistry, 2008.
- Relevance: Details the SAR of the 3-phenylpyrrolidine core and the effects of meta-substitutions on monoamine transporter selectivity.
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Link:[Link]
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PubChem Compound Summary: N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide.
- Sigma-Aldrich Product Catalog: N-Ethyl-N-methyl-3-(3-pyrrolidinyl)benzamide.
Sources
- 1. N-ethyl-N-methyl-3-(propylsulfonylamino)benzamide | C13H20N2O3S | CID 134063407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 9: Synthesis, characterization and molecular modeling of pyridinyl isosteres of N-BPE-8-CAC (1), a high affinity ligand for opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Benzamide, N-ethyl-3-methyl- (9CI) | 26819-07-8 [chemicalbook.com]
